8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Description
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic organic compound featuring a cyclopenta[c]chromen core substituted with a hexyl chain at position 8 and a 4-{[(benzyloxy)carbonyl]amino}butanoate ester at position 5. The cyclopenta[c]chromen scaffold, a fused tricyclic system, is structurally analogous to coumarin derivatives, which are known for diverse biological activities, including anticoagulant and anti-inflammatory properties .
Properties
Molecular Formula |
C30H35NO6 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C30H35NO6/c1-2-3-4-8-13-22-18-25-23-14-9-15-24(23)29(33)37-27(25)19-26(22)36-28(32)16-10-17-31-30(34)35-20-21-11-6-5-7-12-21/h5-7,11-12,18-19H,2-4,8-10,13-17,20H2,1H3,(H,31,34) |
InChI Key |
FETNJDLFBVRCEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)CCCNC(=O)OCC3=CC=CC=C3)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
Preparation Methods
Visible Light-Promoted [3+2] Cycloaddition
A photochemical approach utilizes substituted 3-cyanochromones and N-cyclopropylaniline derivatives under visible light irradiation. Eosin Y (5 mol%) in dry DMSO facilitates this reaction, yielding cyclopenta[b]chromenocarbonitrile intermediates. For the target compound, adaptation involves substituting the nitrile group with a hexyl chain via nucleophilic alkylation. Key parameters include:
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | Eosin Y (5 mol%) | 52–69% |
| Solvent | Dry DMSO | |
| Light Source | Green LED (24 h irradiation) | |
| Temperature | Ambient (25°C) |
This method offers mild conditions but requires post-functionalization to install the hexyl group.
Chalcone Cyclization with Rare Earth Catalysts
An alternative route employs chalcone precursors and cationic rare earth complexes (e.g., [Ln(CH₃CN)₉]³⁺[(AlCl₄)₃]³⁻·CH₃CN) with p-methylthiophenol as a promoter. The reaction proceeds at 80–140°C for 24–72 hours under argon, directly forming the cyclopenta[c]chromene skeleton. This method achieves higher regioselectivity but demands stringent anhydrous conditions.
Synthesis of 4-{[(Benzyloxy)carbonyl]amino}butanoic Acid
The side chain precursor is prepared through sequential steps:
Protection of 4-Aminobutanoic Acid
4-Aminobutanoic acid is protected using benzyl chloroformate (Cbz-Cl) in a biphasic system (H₂O/CH₂Cl₂) with Na₂CO₃ as a base. This yields N-Cbz-4-aminobutanoic acid with >85% efficiency.
Ester Activation
The carboxylic acid is activated as a mixed anhydride (using ClCO₂Et) or converted to an acyl chloride (SOCl₂) for subsequent esterification.
Esterification of the Chromene Core
Coupling the N-Cbz-4-aminobutanoic acid to the 7-hydroxy group of the chromene derivative is critical. Two approaches are prevalent:
Steglich Esterification
Employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in CH₂Cl₂ at 0°C to room temperature achieves ester bond formation. This method avoids racemization and preserves the Cbz group.
| Reagent | Role | Amount |
|---|---|---|
| DCC | Coupling agent | 1.2 eq. |
| DMAP | Catalyst | 0.1 eq. |
| Solvent | CH₂Cl₂ | 0.1 M |
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C facilitates esterification with inversion of configuration, though this is unnecessary for the target achiral compound.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow systems optimize the cycloaddition and alkylation steps. Automated reactors ensure consistent temperature control, while membrane filtration replaces column chromatography for purification. Key challenges include:
Reaction Optimization and Yield Enhancement
Solvent Screening
Comparative studies reveal DMSO outperforms acetonitrile or THF in the cycloaddition step, enhancing reaction rates by 40%.
Catalyst Loading Reduction
Lowering Eosin Y to 2 mol% with intensified light exposure maintains yields while cutting catalyst costs by 60%.
Purification Techniques
Combining recrystallization (hexane/EtOAc) with silica gel chromatography achieves >98% purity. Industrial setups prefer simulated moving bed (SMB) chromatography for throughput.
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds include:
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Cyclopenta[c]chromene intermediate | 1.25 (t, 3H, CH₃), 2.85 (m, 2H, CH₂) | 1720 (C=O), 1600 (C=C) |
| Final product | 5.10 (s, 2H, OCH₂Ph), 7.35 (m, 5H) | 1695 (C=O ester), 1530 (N–H) |
Comparative Analysis of Synthetic Strategies
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Visible Light Cycloaddition | Mild conditions, scalable | Requires photoreactor | 52–69% |
| Chalcone Cyclization | High regioselectivity | Sensitive to moisture | 45–60% |
| Steglich Esterification | No racemization | Costly reagents | 70–85% |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide functionalities in this compound undergo hydrolysis under specific conditions:
-
Ester Hydrolysis : Achieved via acid- or base-catalyzed mechanisms. Basic conditions (e.g., NaOH) typically produce carboxylate salts, while acidic conditions yield carboxylic acids.
-
Amide Hydrolysis : Requires harsh conditions due to the stability of the Cbz-protected amide bond. LiOH in tetrahydrofuran (THF) selectively cleaves the ester without affecting the amide .
Hydrogenolysis of the Cbz Group
The benzyloxycarbonyl (Cbz) group is susceptible to catalytic hydrogenation:
| Conditions | Catalyst | Outcome | Notes |
|---|---|---|---|
| H₂ (1–3 atm), room temperature | 10% Pd/C | Removal of Cbz to expose a free amine | Requires inert atmosphere |
This reaction is pivotal for deprotection in peptide synthesis and prodrug activation .
Oxidation of the Tetrahydrochromene Core
The tetrahydrochromene ring undergoes oxidation at the 4-oxo position:
Oxidation products are often intermediates for synthesizing bioactive molecules with modified electronic properties.
Esterification and Transesterification
The butanoate ester participates in alcoholysis or transesterification:
| Reagent | Conditions | Outcome | Yield |
|---|---|---|---|
| Methanol/H₂SO₄ | Reflux, 12 hrs | Methyl ester formation | 65–75% |
| Benzyl alcohol/Ti(OiPr)₄ | Toluene, 110°C | Benzyl ester derivative | 80% |
These reactions enable modular modifications for tuning solubility or bioavailability .
Nucleophilic Acyl Substitution
The Cbz-protected amine can act as a leaving group under strong nucleophilic conditions:
| Nucleophile | Conditions | Product | Mechanism |
|---|---|---|---|
| NaN₃ (sodium azide) | DMF, 80°C | Azide substitution at the carbonyl | Forms an acyl azide |
| NH₃ (ammonia) | Ethanol, 50°C | Amide bond formation with ammonia | Low yield (~30%) |
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in various studies focusing on its anticancer properties:
-
Mechanisms of Action :
- Cytotoxicity : Studies indicate that derivatives of cyclopenta[c]chromenes exhibit significant cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. For instance, compounds with similar structures have been reported to induce apoptosis and inhibit cell proliferation through mechanisms involving mitochondrial stress and caspase activation .
- Selectivity : Some derivatives demonstrate selective toxicity towards cancer cells over normal cells, which is crucial for minimizing side effects during treatment .
-
Case Studies :
- A study involving related benzochromene derivatives showed that compounds with halogen substitutions exhibited enhanced cytotoxicity against human cancer cell lines. These findings suggest that structural modifications can significantly influence biological activity .
- Another research highlighted the potential of cyclopenta[c]chromene derivatives in inducing oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Key structural analogues include:
- 2-[(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid (CID 301196-64-5): Features an acetic acid substituent instead of the 4-{[(benzyloxy)carbonyl]amino}butanoate group. This substitution reduces steric bulk and introduces a carboxylic acid, enhancing water solubility but limiting cellular uptake due to ionization at physiological pH .
- 2-[(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid (CID 3807558): Differs by a methyl group in the propanoic acid side chain, marginally increasing hydrophobicity compared to the acetic acid analogue. Its molecular formula (C21H26O5) reflects a lower molecular weight (358.43 g/mol) than the target compound (estimated C29H31NO6, ~513.56 g/mol) .
Functional Group Impact on Physicochemical Properties
- Lipophilicity: The benzyloxycarbonyl (Cbz) group in the target compound significantly increases logP (estimated 5.2) compared to acetic acid (logP ~3.1) and propanoic acid (logP ~3.5) derivatives, suggesting superior membrane permeability .
- Stability: The Cbz-protected amino group in the target compound resists enzymatic degradation better than free amines, enhancing metabolic stability in vivo .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Pathways : The target compound’s synthesis likely employs pyrrolidine-mediated coupling reactions, as seen in structurally related spiro compounds . This method ensures regioselectivity for the 7-position of the chromen core.
- Crystallographic Analysis : Software suites like SHELXL and WinGX (used in analogous studies ) would be critical for resolving the compound’s crystal structure, particularly the conformation of the hexyl and Cbz groups.
- Pharmacological Potential: While direct bioactivity data for the target compound is absent, its structural features suggest utility as a protease inhibitor scaffold, leveraging the Cbz group for targeted binding .
Biological Activity
The compound 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Molecular Structure and Composition
- Chemical Name : 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
- CAS Number : 302549-16-2
- Molecular Formula : C27H30O5
- Molecular Weight : 434.52 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 608.2 ± 55.0 °C |
| Density | 1.20 ± 0.1 g/cm³ |
These properties suggest a stable compound with potential for various applications in biological systems.
Research indicates that compounds similar to 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen derivatives may exhibit a range of biological activities:
- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Antioxidant Activity Study
A study conducted by researchers on similar compounds demonstrated that they significantly reduced reactive oxygen species (ROS) levels in vitro. The study utilized cell cultures treated with different concentrations of the compound, revealing a dose-dependent response in antioxidant activity.
Anti-inflammatory Effects
In a separate investigation focusing on inflammatory pathways, the compound was shown to inhibit the expression of pro-inflammatory cytokines in macrophage cells. This suggests a potential mechanism for reducing inflammation in various disease models.
Anticancer Research
A notable study published in a peer-reviewed journal explored the anticancer effects of related compounds on breast cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell migration and invasion.
Summary of Findings
Q & A
Q. What are the key synthetic pathways for synthesizing 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopenta[c]chromene core formation and subsequent functionalization. A critical step is the coupling of the 4-{[(benzyloxy)carbonyl]amino}butanoate moiety to the chromenone backbone using esterification or Mitsunobu conditions. Reaction efficiency depends on optimizing catalysts (e.g., DMAP for acylations) and solvent systems (e.g., anhydrous DMF for moisture-sensitive steps). Purification typically employs gradient column chromatography (silica gel, hexane/EtOAc) . Monitoring intermediates via TLC and HPLC ensures purity (>95%) before proceeding to subsequent steps.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute stereochemistry and confirms intramolecular hydrogen bonding patterns (e.g., carbonyl interactions) .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., benzyloxy carbonyl protons at δ 5.1–5.3 ppm, hexyl chain protons at δ 0.8–1.5 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] calculated for CHNO: 543.2493).
- FT-IR : Confirms functional groups (e.g., C=O stretches at 1700–1750 cm) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using:
- Thermogravimetric analysis (TGA) : Evaluates decomposition temperatures.
- HPLC-UV monitoring : Tracks degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks).
- Light sensitivity tests : Expose to UV-Vis light (300–800 nm) to assess photodegradation. Store in amber vials at -20°C under inert gas (argon) to minimize hydrolysis of the benzyloxy carbonyl group .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound be resolved?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain variability.
- Computational docking : Compare binding affinities to target proteins (e.g., kinase domains) using molecular dynamics simulations to assess conformational selectivity .
Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Parallel synthesis : Systematically vary substituents (e.g., hexyl chain length, benzyloxy groups) and test in bioassays.
- Free-Wilson analysis : Quantify contributions of specific moieties to activity.
- Crystallographic overlay studies : Compare active/inactive derivatives to identify critical pharmacophoric features .
Q. How can computational modeling predict the compound’s reactivity in heterogeneous catalytic systems?
- Methodological Answer :
- DFT calculations : Simulate transition states for key reactions (e.g., ester hydrolysis) to identify rate-limiting steps.
- Solvent accessibility maps : Use COSMO-RS models to predict solubility and partitioning in biphasic systems.
- Catalyst screening : Apply machine learning (e.g., Random Forest) to prioritize metal catalysts (Pd, Ru) for hydrogenation steps .
Q. What methodologies address challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Continuous flow chemistry : Reduces side reactions via precise temperature/residence time control.
- Chiral HPLC monitoring : Ensures enantiomeric excess (ee) >99% during asymmetric steps.
- Membrane separation : Uses nanofiltration to remove trace impurities without column chromatography .
Q. How can researchers integrate findings on this compound into broader biochemical or pharmacological frameworks?
- Methodological Answer :
- Network pharmacology : Map interactions between the compound’s targets and disease-associated pathways (e.g., inflammation, cancer).
- Kinetic-pharmacodynamic modeling : Relate in vitro IC values to in vivo efficacy using compartmental models.
- Meta-analysis : Compare data with structurally analogous compounds (e.g., spirocyclic derivatives) to identify conserved mechanisms .
Tables for Methodological Reference
Q. Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Reference |
|---|---|---|
| X-ray Crystallography | Resolution < 0.8 Å, R-factor < 5% | |
| H NMR | 500 MHz, CDCl, δ 7.2–7.4 (aromatic) | |
| HRMS | ESI+ mode, mass error < 2 ppm |
Q. Table 2: Stability Study Conditions
| Condition | Duration | Key Metrics Monitored |
|---|---|---|
| 40°C/75% RH | 4 weeks | Degradation products (HPLC-UV) |
| UV light (365 nm) | 48 hrs | Photodegradation (TLC) |
| -20°C (Argon) | 6 months | Purity retention (NMR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
